

Application Notes and Protocols: Sulfo DBCO-PEG4-Maleimide Bioconjugation

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Compound of Interest		
Compound Name:	Sulfo DBCO-PEG4-Maleimide	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **Sulfo DBCO-PEG4-Maleimide**, a heterobifunctional crosslinker, in bioconjugation. This water-soluble reagent is a valuable tool for creating stable conjugates between sulfhydryl-containing molecules (e.g., proteins, peptides) and azide-containing molecules, with applications in antibody-drug conjugates (ADCs), proteomics, and diagnostic assay development.[1][2][3]

Introduction

Sulfo DBCO-PEG4-Maleimide is a versatile crosslinker featuring two reactive groups: a maleimide group that specifically reacts with free sulfhydryls (thiols) and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[2][3] The sulfonated polyethylene glycol (PEG) spacer enhances the reagent's water solubility and provides a flexible connection, minimizing steric hindrance.[1][4][5][6]

The bioconjugation process is a two-step procedure. First, the maleimide group of **Sulfo DBCO-PEG4-Maleimide** forms a stable thioether bond with a sulfhydryl group on the target molecule.[7][8] Subsequently, the DBCO group reacts with an azide-modified molecule via a strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction that does not require a cytotoxic copper catalyst.[8][9][10]

Data Presentation



Reagent Specifications

Property	Value
Molecular Weight	825.89 g/mol [4][5]
Chemical Formula	C39H47N5O13S[4][5]
Purity	>95% (HPLC)[4][5]
Solubility	Water, DMSO, DMF[4][5]
Storage	Store at -20°C, desiccated.[1][2][4][5][11] Shipped at ambient temperature or frozen.[1][3] [5]
Appearance	Grey amorphous solid[4][5]

Reaction Conditions for Bioconjugation

Step 1: Maleimide-Thiol Conjugation



Parameter	Recommended Condition	Notes
рН	6.5 - 7.5[7][12]	At pH > 7.5, reactivity towards primary amines and hydrolysis of the maleimide group can occur.[7][12]
Buffer	Phosphate-buffered saline (PBS) or other sulfhydryl-free and azide-free buffers (e.g., HEPES).[7][12]	Avoid buffers containing thiols (e.g., DTT) or azides.[7][12] Including 5-10 mM EDTA can prevent disulfide re-oxidation. [7]
Molar Excess of Reagent	4- to 20-fold molar excess over the sulfhydryl-containing molecule.[7][12]	For protein concentrations > 5 mg/mL, use a 10-fold molar excess. For < 5 mg/mL, use a 20- to 50-fold molar excess. [12]
Incubation Time	1 hour at room temperature or 2 hours at 4°C.[7][12]	
Quenching	Add a quenching agent (e.g., cysteine, 2-mercaptoethanol) at a final concentration of 10-50 mM and incubate for 15 minutes at room temperature. [7][12]	_

Step 2: Copper-Free Click Chemistry (SPAAC)



Parameter	Recommended Condition	Notes
рН	7.0 - 7.4[10]	PBS or HEPES buffers are suitable.[10]
Molar Excess of Reagents	1.5- to 10-fold molar excess of one reactant over the other can increase efficiency.[8]	For antibody-small molecule conjugation, a 7.5-fold excess is recommended.[8]
Incubation Time	2 - 12 hours at room temperature.[7][8]	Reactions can be performed at 4°C, but may require longer incubation times (overnight).[8]
Temperature	4 - 37°C[12]	Higher temperatures can improve reaction efficiency.[12]

Experimental Protocols Preparation of Sulfhydryl-Containing Proteins

For proteins without free sulfhydryl groups, reduction of disulfide bonds or introduction of thiol groups is necessary.

- Reduction of Disulfide Bonds:
 - For peptides, use a reducing agent like Immobilized TCEP Disulfide Reducing Gel.[7]
 - For proteins like antibodies, selective reduction of hinge-region disulfides can be achieved using 2-Mercaptoethylamine•HCl (2-MEA).[7] Complete reduction with agents like TCEP can inactivate the antibody.[7][8]
- Introduction of Sulfhydryl Groups:
 - Primary amines can be modified to introduce sulfhydryl groups using reagents like N-succinimidyl S-acetylthioacetate (SATA) or 2-iminothiolane•HCl (Traut's Reagent).[7][12]

Protocol for Protein Labeling with Sulfo DBCO-PEG4-Maleimide



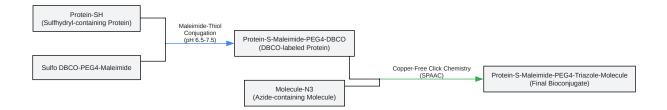
- Prepare the Protein: Dissolve the sulfhydryl-containing protein in a suitable reaction buffer (pH 6.5-7.5) at a concentration of 1-5 mg/mL.[8]
- Prepare the Reagent: Immediately before use, dissolve **Sulfo DBCO-PEG4-Maleimide** in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 5-20 mM.[7]
- Reaction: Add the desired molar excess of the Sulfo DBCO-PEG4-Maleimide solution to the protein solution.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.[7][12]
- Removal of Excess Reagent: Remove unreacted Sulfo DBCO-PEG4-Maleimide by desalting or dialysis.[7][12]

Protocol for Copper-Free Click Chemistry Reaction

- Prepare the Azide-Containing Molecule: Dissolve the azide-modified molecule in a compatible buffer (pH 7.0-7.4).
- Reaction: Add the DBCO-labeled protein to the azide-containing molecule. A 1.5 to 10-fold molar excess of one component is recommended to drive the reaction to completion.[8]
- Incubation: Incubate the reaction mixture for 2-12 hours at room temperature.[7][8] Longer incubation times may be necessary for reactions at 4°C.[8]
- Purification: The final conjugate can be purified by size-exclusion chromatography if necessary.[7]

Visualizations

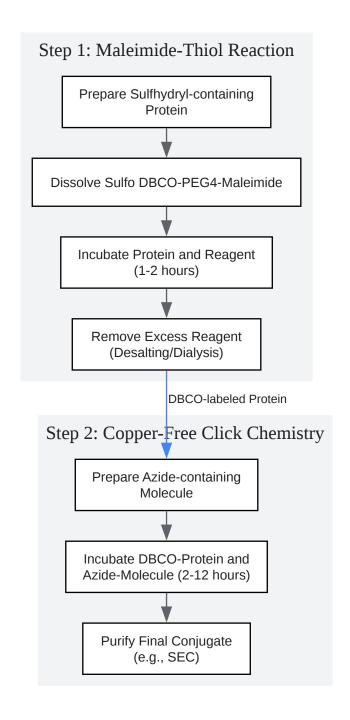




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Caption: Bioconjugation reaction of **Sulfo DBCO-PEG4-Maleimide**.

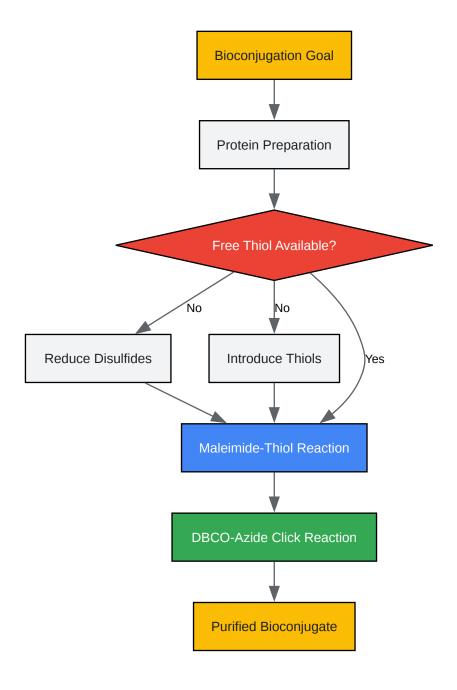




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Caption: Experimental workflow for bioconjugation.





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Caption: Decision-making process for the bioconjugation strategy.

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